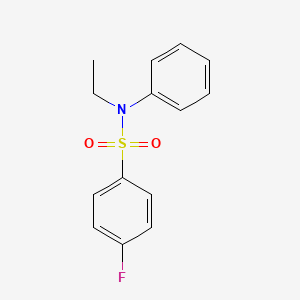

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide belongs to the class of benzenesulfonamides, compounds known for their diverse applications in medicinal chemistry and material science. The introduction of fluorine atoms into the phenyl ring can significantly alter the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. In the context of this compound, this would likely involve the reaction of 4-fluorobenzenesulfonyl chloride with N-ethylphenylamine. Electrophilic fluorination reactions, such as those involving N-fluorobenzenesulfonimide, are common for introducing fluorine into organic molecules (Taylor et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including this compound, can be analyzed through crystallography and spectroscopic methods. These compounds often display significant supramolecular architectures due to intermolecular interactions, such as hydrogen bonding and π-π interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including fluorinated variants, participate in various chemical reactions, such as N-demethylation, through processes involving single-electron transfer and hydrolysis (Yi et al., 2020). The fluorine atom significantly impacts the reactivity and stability of these compounds.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, of sulfonamides are influenced by their molecular structures. For example, the introduction of a fluorine atom can affect the crystallinity and melting points due to changes in intermolecular interactions (Suchetan et al., 2015).

Scientific Research Applications

Enantioselective Fluorination

N-fluorobenzenesulfonamide derivatives, including compounds with structural similarities to N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, are used in enantioselective fluorination reactions. These reactions are crucial for synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the potential of these compounds in fine chemical synthesis and pharmaceutical applications (Wang et al., 2014).

Cyclooxygenase-2 Inhibition

Derivatives of benzenesulfonamides, modified by the introduction of fluorine atoms, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The structural modifications enhance COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors, which are valuable in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Radical N-Demethylation

N-fluorobenzenesulfonimide has been utilized as an oxidant in the copper-catalyzed radical N-demethylation of N-methyl amides. This innovative method facilitates the conversion of amides to carbinolamines and demonstrates the versatility of N-fluorobenzenesulfonamide derivatives in organic synthesis (Yi et al., 2020).

Electrophilic Cyanation

Electrophilic cyanation using N-cyano-N-phenyl-p-methylbenzenesulfonamide illustrates another application, where this reagent facilitates the synthesis of benzonitriles from (hetero)aryl bromides. This process is critical for producing pharmaceutical intermediates, showcasing the role of benzenesulfonamide derivatives in medicinal chemistry (Anbarasan et al., 2011).

Safety and Hazards

properties

IUPAC Name |

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPPRZFTFSBKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)